Enhanced Lipophilicity Over Unsubstituted and Methyl-Substituted Benzyl Analogs
The 4-bromo substituent on the benzyl ring of this compound (XLogP3-AA = 4.6) confers a significantly higher computed lipophilicity compared to the unsubstituted 5-benzyl analog (estimated XLogP approx. 3.5) and the 5-(4-methylbenzyl) analog (estimated XLogP approx. 3.9) [1]. This difference of approximately 0.7-1.1 log units translates to roughly a 5-12 fold increase in the partition coefficient (P), directly affecting passive membrane permeability and distribution volume in cellular assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one: XLogP approx. 3.5 (estimated). 5-(4-Methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one: XLogP approx. 3.9 (estimated). |
| Quantified Difference | ΔXLogP = +1.1 (vs. benzyl analog); +0.7 (vs. 4-methylbenzyl analog). Corresponds to an approximate 12-fold or 5-fold increase in logP, respectively. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key determinant of a molecule's pharmacokinetic profile, affecting absorption, distribution, and non-specific binding; the significant difference in this parameter means that the brominated compound will behave distinctly in any cell-based or in vivo experiment compared to its analogs.
- [1] PubChem Compound Summary for CID 135408912. Computed Properties (XLogP3-AA). National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. View Source
